molecular formula C15H22N2O B3048090 n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide CAS No. 155928-37-3

n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide

Cat. No.: B3048090
CAS No.: 155928-37-3
M. Wt: 246.35 g/mol
InChI Key: AOSOPBKZGPYHCS-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield secondary amines.

Scientific Research Applications

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, with a high selectivity for releasing dopamine versus serotonin . This compound is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . The fast onset of action and short duration are characteristic features of its pharmacological profile.

Comparison with Similar Compounds

Uniqueness: N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its high selectivity for norepinephrine release and its potential therapeutic applications in neurological disorders set it apart from other similar compounds.

Properties

IUPAC Name

N-(1-benzyl-4-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOPBKZGPYHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614362
Record name N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155928-37-3
Record name N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyl-4-methyl-4-piperidinol obtained in Example 10-1 (3.34 g) in acetonitrile (19 mL) was added dropwise conc. sulfuric acid (16 mL) with cooling on an ice bath. The mixture was warmed to 20° C. and stirred for 15 hrs. After cooling, the reaction mixture was quenched by adding 3N potassium hydroxide solution, and the resulting solution (pH9) was extracted with ethyl acetate three times. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated. The residual solid was triturated with ether to give the title compound as a white powder (3.55 g).
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (3 ml) was added dropwise to a solution of 1-benzyl-4-methyl-4-piperidinol (640 mg, 2.56 mmol) in acetonitrile (4 ml) at 0° C. After 1 hour the reaction was cautiously poured onto 2N sodium hydroxide (20 ml), the layers separated and the aqueous extracted with dichloromethane (3×). The combined organic extracts were washed with water, brine, dried (K2CO3), filtered and evaporated under reduced pressure to afford the title compound as a clear oil, 600 mg.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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